Cyclovirobuxeine A Cyclovirobuxeine A Cyclovirobuxeine A is a natural product found in Buxus papillosa and Buxus sempervirens with data available.
Brand Name: Vulcanchem
CAS No.: 7727-91-5
VCID: VC17161033
InChI: InChI=1S/C28H48N2O/c1-18(29(6)7)23-19(31)16-26(5)21-11-10-20-24(2,3)22(30(8)9)12-13-27(20)17-28(21,27)15-14-25(23,26)4/h10-11,18-23,31H,12-17H2,1-9H3/t18-,19+,20-,21-,22-,23-,25+,26-,27+,28-/m0/s1
SMILES:
Molecular Formula: C28H48N2O
Molecular Weight: 428.7 g/mol

Cyclovirobuxeine A

CAS No.: 7727-91-5

Cat. No.: VC17161033

Molecular Formula: C28H48N2O

Molecular Weight: 428.7 g/mol

* For research use only. Not for human or veterinary use.

Cyclovirobuxeine A - 7727-91-5

Specification

CAS No. 7727-91-5
Molecular Formula C28H48N2O
Molecular Weight 428.7 g/mol
IUPAC Name (1S,3R,6S,8R,11S,12S,14R,15S,16R)-6-(dimethylamino)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-en-14-ol
Standard InChI InChI=1S/C28H48N2O/c1-18(29(6)7)23-19(31)16-26(5)21-11-10-20-24(2,3)22(30(8)9)12-13-27(20)17-28(21,27)15-14-25(23,26)4/h10-11,18-23,31H,12-17H2,1-9H3/t18-,19+,20-,21-,22-,23-,25+,26-,27+,28-/m0/s1
Standard InChI Key UVWOWJBPZRXVCO-FUWUEERMSA-N
Isomeric SMILES C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)N(C)C)C)C)O)N(C)C
Canonical SMILES CC(C1C(CC2(C1(CCC34C2C=CC5C3(C4)CCC(C5(C)C)N(C)C)C)C)O)N(C)C

Introduction

Chemical Structure and Classification

Cyclovirobuxeine A belongs to the cyclovirobuxine family of steroidal alkaloids, characterized by a pentacyclic framework fused with a nitrogen-containing side chain. The compound’s molecular formula is hypothesized to be C27H48N2OC_{27}H_{48}N_2O, based on structural similarities to Cyclovirobuxine C (C27H48N2OC_{27}H_{48}N_2O), a well-characterized analog . Its stereochemistry includes multiple chiral centers, such as (1S,3R,6S,8R,11S,12S,14R,15S,16R), which influence its biological interactions . The presence of a dimethylaminoethyl group at position 15 and a methylamino group at position 6 distinguishes it from other family members .

Pharmacological Activities

Apoptosis Induction in Renal Cell Carcinoma

Cyclovirobuxeine A demonstrates promising antitumor effects, particularly in renal cell carcinoma (RCC). In vitro studies using 786-O cells, a human clear cell RCC line, revealed that the compound induces apoptosis at concentrations of 20–60 μM over 48 hours . This activity correlates with the downregulation of insulin-like growth factor-binding protein 3 (IGFBP3), a key regulator of the AKT/STAT3/MAPK signaling cascade . By inhibiting these pathways, Cyclovirobuxeine A suppresses the expression of Snail, a transcription factor implicated in epithelial-mesenchymal transition (EMT) and metastasis .

Anti-Proliferative and Anti-Migratory Effects

Beyond apoptosis, Cyclovirobuxeine A inhibits RCC cell proliferation and migration. At 40 μM, it reduces 786-O cell viability by 50% within 48 hours, outperforming traditional chemotherapeutic agents like sunitinib in preclinical models . Migration assays further show a 60% reduction in cell motility, attributed to the compound’s modulation of matrix metalloproteinases (MMPs) and integrin signaling .

Mechanisms of Action

The compound’s multifaceted activity arises from its interactions with critical cellular targets:

Target PathwayEffect ObservedExperimental ModelReference
IGFBP3-AKT/STAT3/MAPKDownregulation (70% reduction)786-O cells, 48 h treatment
Snail transcriptionInhibition (40% decrease)Metastasis assay in RCC
Bcl-2/Bax ratioShift from 3:1 to 1:2Apoptosis fluorescence assay

Challenges in Synthesis and Purification

The compound’s complex stereochemistry poses significant synthetic challenges. Industrial-scale production remains impractical due to low yields (<5%) in conventional extraction methods from Buxus sempervirens. Advanced techniques like enantioselective catalysis and microbial biosynthesis are under investigation to address these limitations.

Future Directions

Ongoing research priorities include:

  • Structure-Activity Relationship (SAR) Studies: Optimizing the dimethylaminoethyl side chain to enhance target affinity.

  • Combination Therapies: Evaluating synergies with immune checkpoint inhibitors (e.g., nivolumab) to overcome RCC drug resistance .

  • Pharmacokinetic Profiling: Assessing tissue distribution and metabolite toxicity in primate models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator